molecular formula C17H13NO5 B12586493 Methyl (6-benzoyl-2-oxo-1,3-benzoxazol-3(2H)-yl)acetate CAS No. 648410-44-0

Methyl (6-benzoyl-2-oxo-1,3-benzoxazol-3(2H)-yl)acetate

Cat. No.: B12586493
CAS No.: 648410-44-0
M. Wt: 311.29 g/mol
InChI Key: LNDLEJWHANALCJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl (6-benzoyl-2-oxo-1,3-benzoxazol-3(2H)-yl)acetate is an organic compound belonging to the benzoxazole family. Benzoxazoles are heterocyclic compounds containing a benzene ring fused to an oxazole ring. These compounds are known for their diverse biological activities and applications in various fields such as medicinal chemistry, materials science, and organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl (6-benzoyl-2-oxo-1,3-benzoxazol-3(2H)-yl)acetate typically involves the condensation of appropriate benzoyl and oxazole precursors under controlled conditions. One common method is the reaction of 2-aminophenol with benzoyl chloride to form 2-benzoylaminophenol, which is then cyclized with acetic anhydride to yield the desired benzoxazole derivative. The final step involves esterification with methanol to produce the methyl ester.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. The use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography may be employed to achieve high-quality products.

Chemical Reactions Analysis

Types of Reactions

Methyl (6-benzoyl-2-oxo-1,3-benzoxazol-3(2H)-yl)acetate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or quinones.

    Reduction: Reduction reactions can yield amines or alcohols.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

    Substitution: Reagents like halogens, acids, and bases can facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction may produce amines or alcohols.

Scientific Research Applications

Methyl (6-benzoyl-2-oxo-1,3-benzoxazol-3(2H)-yl)acetate has various applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, such as in drug development.

    Industry: Utilized in the production of advanced materials, including polymers and dyes.

Mechanism of Action

The mechanism of action of Methyl (6-benzoyl-2-oxo-1,3-benzoxazol-3(2H)-yl)acetate involves its interaction with specific molecular targets and pathways. For example, in biological systems, it may interact with enzymes or receptors, leading to modulation of biochemical pathways. The exact mechanism depends on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

    Benzoxazole: The parent compound with similar structural features.

    2-Benzoylbenzoxazole: A closely related compound with a benzoyl group at the 2-position.

    Methyl 2-benzoylbenzoxazole-3-carboxylate: Another ester derivative with similar properties.

Uniqueness

Methyl (6-benzoyl-2-oxo-1,3-benzoxazol-3(2H)-yl)acetate is unique due to its specific substitution pattern, which may confer distinct chemical and biological properties compared to other benzoxazole derivatives.

Properties

CAS No.

648410-44-0

Molecular Formula

C17H13NO5

Molecular Weight

311.29 g/mol

IUPAC Name

methyl 2-(6-benzoyl-2-oxo-1,3-benzoxazol-3-yl)acetate

InChI

InChI=1S/C17H13NO5/c1-22-15(19)10-18-13-8-7-12(9-14(13)23-17(18)21)16(20)11-5-3-2-4-6-11/h2-9H,10H2,1H3

InChI Key

LNDLEJWHANALCJ-UHFFFAOYSA-N

Canonical SMILES

COC(=O)CN1C2=C(C=C(C=C2)C(=O)C3=CC=CC=C3)OC1=O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.